9-BENZYL-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLHYDROSULFIDE
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Overview
Description
9-BENZYL-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLHYDROSULFIDE is a heterocyclic compound that belongs to the class of triazolobenzimidazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a benzimidazole ring, imparts significant pharmacological properties.
Preparation Methods
The synthesis of 9-BENZYL-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLHYDROSULFIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzimidazole with benzyl chloride in the presence of a base, followed by cyclization with hydrazine hydrate and subsequent treatment with an appropriate oxidizing agent . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
9-BENZYL-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using suitable reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.
Medicine: It has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 9-BENZYL-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death. The pathways involved in these effects include the inhibition of topoisomerases and kinases, which are essential for cell division and growth.
Comparison with Similar Compounds
Similar compounds to 9-BENZYL-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLHYDROSULFIDE include other triazolobenzimidazoles, such as:
- 9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,3-triazoles These compounds share similar structural features but differ in their specific substituents and functional groups, which can significantly impact their biological activities and applications . The uniqueness of this compound lies in its benzyl substitution, which enhances its pharmacological properties and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
4-benzyl-2H-[1,2,4]triazolo[4,3-a]benzimidazole-1-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4S/c20-15-17-16-14-18(10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)19(14)15/h1-9H,10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMBNTVAHPCSBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N4C2=NNC4=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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